3-Ethylbiphenyl

Beschreibung

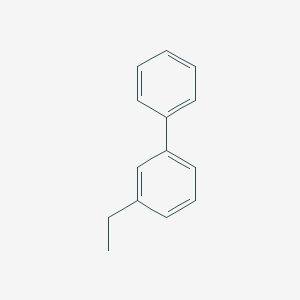

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXKTWJQSHBZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073353 | |

| Record name | 1,1'-Biphenyl, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5668-93-9 | |

| Record name | 3-Ethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005668939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63C0SW912 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Established Synthetic Routes

Traditional methods for forming carbon-carbon bonds, while sometimes limited by yield and selectivity, provide the foundational strategies for constructing the 3-ethylbiphenyl scaffold.

Friedel-Crafts Alkylation of Biphenyl (B1667301)

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings through an electrophilic aromatic substitution mechanism. mt.commasterorganicchemistry.com This reaction typically involves treating an aromatic compound, in this case, biphenyl, with an alkylating agent like an ethyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnih.gov

The mechanism begins with the Lewis acid activating the ethyl halide to generate an electrophilic ethyl carbocation or a related complex. mt.com This electrophile is then attacked by the π-electrons of one of the phenyl rings of biphenyl. However, the existing phenyl group on biphenyl acts as an ortho-, para-directing activator. Consequently, electrophilic attack occurs preferentially at the 2- (ortho) and 4- (para) positions. This results in a product mixture dominated by 2-ethylbiphenyl and 4-ethylbiphenyl (B1582967). The synthesis of this compound as the primary product via this method is inherently inefficient due to this regioselectivity. ijcce.ac.ir Achieving 3-substitution would require a more complex, multi-step synthesis involving starting materials with appropriately placed directing groups, as direct ethylation of biphenyl yields only minor amounts of the meta-isomer.

Wurtz-Fittig Synthesis Strategies

The Wurtz-Fittig reaction offers a direct route to alkylated aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal, typically in a dry ether solvent. testbook.comwikipedia.orgbyjus.com This reaction, a modification of the Wurtz reaction, can be applied to the synthesis of this compound. patnawomenscollege.in

A potential pathway involves the reaction of a 3-halobiphenyl (e.g., 3-bromobiphenyl) with an ethyl halide (e.g., ethyl bromide) and sodium. The mechanism is thought to proceed through one of two pathways: a radical mechanism where aryl and alkyl radicals are formed and then combine, or an organo-alkali mechanism where an organosodium intermediate is formed, which then undergoes nucleophilic attack. wikipedia.orgbyjus.compatnawomenscollege.in To favor the desired cross-coupling product, it is often beneficial to ensure the alkyl halide is more reactive than the aryl halide. wikipedia.orgbyjus.com

Aryldiazonium Salt Reactions

The Gomberg-Bachmann reaction is a classic method for synthesizing biaryls via the reaction of an aryldiazonium salt with another aromatic compound. wikipedia.orgmycollegevcampus.com This approach can be adapted for the synthesis of this compound. The process begins with the diazotization of 3-ethylaniline (B1664132) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form 3-ethylbenzenediazonium salt.

This diazonium salt is then reacted with benzene (B151609), typically in the presence of a base like sodium hydroxide. wikipedia.org The reaction proceeds through a radical mechanism, where the diazonium salt decomposes to form a 3-ethylphenyl radical. This radical then attacks the benzene ring to form the this compound product. While this method offers a direct route to unsymmetrical biaryls, the yields are often low to moderate (typically under 40%) due to the many potential side reactions associated with highly reactive diazonium salts and aryl radicals. wikipedia.orgmycollegevcampus.com

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysts to achieve high efficiency and selectivity in the formation of C-C bonds. These methods represent a significant advancement over classical routes for synthesizing substituted biphenyls.

Nickel-Catalyzed Decarbonylative Alkylation of Aroyl Fluorides

A contemporary strategy for the synthesis of alkylated arenes involves the nickel-catalyzed decarbonylative cross-coupling of carboxylic acid derivatives. sci-hub.se Specifically, the use of aroyl fluorides as stable and readily accessible electrophiles has proven effective. rsc.org This reaction constructs a C(sp²)–C(sp³) bond by coupling the aroyl fluoride (B91410) with an organometallic reagent, expelling carbon monoxide in the process. While this methodology has been successfully applied to the synthesis of various biphenyl derivatives, specific examples in the literature have demonstrated the synthesis of isomers such as 4-ethylbiphenyl rather than this compound. sci-hub.se

Catalytic Systems and Ligand Effects

The success of nickel-catalyzed decarbonylative cross-coupling reactions is highly dependent on the specific catalytic system employed, particularly the choice of ligands. nih.gov The catalyst is often generated in situ from a precursor like NiCl₂(PCy₃)₂ or Ni(acac)₂. sci-hub.segoogle.com The ligands play a critical role in modulating the reactivity and selectivity of the nickel center.

Research has shown that different types of ligands can direct the reaction toward either decarbonylative alkylation (the desired pathway) or a non-decarbonylative ketone formation. The choice of base and solvent also significantly influences the reaction's outcome. For instance, in the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl anhydrides, cesium carbonate (Cs₂CO₃) was found to be a superior base for promoting the decarbonylative pathway. sci-hub.se

The following table summarizes the effect of different ligands and bases on the yield of a related nickel-catalyzed decarbonylative coupling reaction, highlighting the critical role these components play in the catalytic cycle.

| Catalyst Precursor | Ligand | Base | Solvent | Product Yield (%) |

| Ni(PCy₃)₂Cl₂ | PCy₃ | K₃PO₄ | Toluene | Low |

| Ni(PCy₃)₂Cl₂ | PCy₃ | Na₂CO₃ | Toluene | 65 |

| Ni(PCy₃)₂Cl₂ | PCy₃ | Cs₂CO₃ | Toluene | 88 |

| Ni(PCy₃)₂Cl₂ | PCy₃ | K₂CO₃ | Toluene | 73 |

| Ni(PCy₃)₂Cl₂ | PCy₃ | Cs₂CO₃ | 1,4-Dioxane | 75 |

| Data adapted from a study on a related decarbonylative Suzuki-Miyaura coupling. sci-hub.se |

Optimization of Reaction Conditions and Substrate Scope

The synthesis of ethylbiphenyl derivatives has been a subject of optimization to enhance yield and efficiency. In nickel-catalyzed decarbonylative ethylation, the choice of ligand and temperature are critical. For the ethylation of biphenyl-4-carbonyl fluoride to 4-ethylbiphenyl, using 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) as a ligand at 130 °C resulted in an 85% yield. acs.org Lowering the temperature to 110 °C significantly reduced the yield to 28%, and the absence of a ligand resulted in no product formation, highlighting the importance of these parameters. acs.org

The substrate scope for these reactions is broad. For instance, nickel-catalyzed decarbonylative alkylation has been successfully applied to 3-acetoxy-2-ethylnaphthalene, yielding the product in 51% without cleavage of the C(aryl)-O bond. acs.org This indicates a good tolerance for certain functional groups. Similarly, the ethylation of biphenyl with ethene over H-mordenite catalysts produces a mixture of ethylbiphenyls (EBPs), diethylbiphenyls (DEBPs), and higher ethylates. researchgate.net The initial product ratio of 2-EBP:3-EBP:4-EBP is approximately 2:2:1, indicating a kinetically controlled reaction. researchgate.net

The following table provides an overview of the optimized conditions for the synthesis of ethylbiphenyl derivatives.

| Reaction Type | Catalyst/Reagents | Ligand | Temperature (°C) | Yield (%) | Product |

| Decarbonylative Ethylation | Ni(cod)2, BEt3 | DPPE | 130 | 85 | 4-Ethylbiphenyl |

| Decarbonylative Ethylation | Ni(cod)2, BEt3 | DPPE | 110 | 28 | 4-Ethylbiphenyl |

| Decarbonylative Ethylation | Ni(cod)2, BEt3 | None | 120 | 0 | 4-Ethylbiphenyl |

Mechanistic Studies of Carbon-Fluorine Bond Cleavage and Alkylation

The mechanism of carbon-fluorine (C-F) bond cleavage is a key aspect of certain synthetic routes. In silyl (B83357) cation-promoted aryl C-F activation, a phenyl cation is generated, which can then insert into a C-H bond. researchgate.net This process is influenced by the strength of the C-H bond. researchgate.net While direct studies on this compound are not specified, the general mechanism involves the cleavage of a C-F bond to form a reactive intermediate that subsequently participates in C-C bond formation. acs.orgresearchgate.net

Alkylation mechanisms, particularly in the context of Friedel-Crafts reactions catalyzed by zeolites, are governed by shape-selective principles. kiche.or.krresearchgate.net The alkylation of biphenyl with propylene (B89431) over various zeolites shows that the activity and selectivity are dependent on the zeolite's structure. researchgate.net For instance, the ethylation of biphenyl over H-mordenite is not highly shape-selective, suggesting that the catalytic active sites are located both within the pores and on the external surface. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for related derivatives)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biphenyl derivatives. wikipedia.orgrsc.orgunistra.fr This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for creating C-C bonds to form substituted biphenyls. wikipedia.orgresearchgate.net

The synthesis of biphenyl-based ligands for these reactions often employs a sequential strategy involving a Pd-catalyzed arsination followed by a Suzuki-Miyaura cross-coupling to construct the biaryl framework. rsc.org The choice of solvent and ligands can be critical, with some "ligandless" systems showing high efficiency in polar solvents like acetone. orgsyn.org These reactions are versatile and can tolerate a variety of functional groups on the coupling partners. gre.ac.ukresearchgate.net

Electrochemical Synthesis and Functionalization Pathways

Direct C(sp3)-H Carbamoylation and Cyanation via Electro-oxidation

Electrochemical methods offer a direct route for the functionalization of C(sp3)-H bonds. The direct carbamoylation or cyanation of benzylic C(sp3)-H bonds can be achieved using an isocyanide reagent through an electrochemical process. researchgate.netsemanticscholar.org This transformation is performed under mild, oxidant-free conditions in an undivided cell. semanticscholar.orgtandfonline.com For instance, the reaction of ethyl biphenyl with t-butyl isocyanide can yield both amide and nitrile products. researchgate.nettandfonline.com

The mechanism involves the anodic oxidation of the arene's phenyl ring to form a radical cation. researchgate.net This intermediate then reacts with the isocyanide. Optimization of the reaction between ethyl biphenyl and t-butyl isocyanide involves using a graphite (B72142) anode, a platinum-plated cathode, and a mixture of dichloroethane and HFIP as the solvent. researchgate.net This process allows for the formation of valuable α-aryl acetamides and acetonitriles from simple alkyl benzenes. semanticscholar.org

| Reactants | Conditions | Products | Yield (%) |

| Ethyl biphenyl, t-Butyl isocyanide | Graphite anode, Pt cathode, DCE/HFIP, RT | Benzylic amide | 47 |

| Ethyl biphenyl, t-Butyl isocyanide | Graphite anode, Pt cathode, DCE/HFIP, RT | Nitrile | 17 |

Oxidative Benzylic C(sp3)-H Etherification Mechanisms

Electrochemical oxidation can also be used for the etherification of benzylic C(sp3)-H bonds. nih.gov This method allows for the construction of C-O bonds by cross-coupling C(sp3)-H compounds with alcohols, which are used in non-solvent amounts. nih.gov The reaction proceeds without the need for transition metal catalysts. nih.gov

The proposed mechanism for this C(sp3)-H etherification involves the initial oxidation of the arene to an aryl radical cation via a single-electron transfer (SET) process. nih.gov This radical cation then undergoes further transformations, including hydrogen abstraction and another single-electron oxidation, to form a cation intermediate that reacts with the alcohol to form the ether product. nih.gov This process has been shown to be compatible with a range of alcohols and benzylic C(sp3)-H compounds. nih.gov

Radical-Polar Crossover and Radical Relay Pathways in Electrochemical Transformations

Radical-polar crossover (RPC) represents a powerful strategy in modern organic synthesis, bridging one-electron radical chemistry with two-electron polar chemistry. researchgate.netsnnu.edu.cn Electrochemical methods are particularly well-suited for generating the initial radical intermediates required for RPC reactions. snnu.edu.cnmdpi.com

In the context of benzylic functionalization, a radical can be generated at the benzylic position through various means, including electrochemical oxidation or hydrogen atom transfer. mdpi.comnih.gov In a radical-polar crossover pathway, this benzylic radical is then oxidized to a benzylic cation, which can be trapped by a nucleophile. nih.gov This mechanism has been proposed for copper-catalyzed benzylic C-H etherification, where a benzylic radical is trapped by an alcohol. nih.gov

Radical relay mechanisms also play a role, where a radical generated from one species can mediate the formation of a radical on another substrate. nih.gov For example, a bromine radical generated photocatalytically can perform benzylic C-H cleavage, initiating a nickel-catalyzed asymmetric acylation. nih.gov These pathways enable the functionalization of C(sp3)-H bonds under mild conditions and with broad substrate scope. nih.govnih.gov

Transformations from Complex Feedstocks

The synthesis of specific alkylated aromatic compounds such as this compound can be achieved not only through targeted organic synthesis but also as a product from the transformation of more complex chemical mixtures and feedstocks. Industrial processes designed to break down large, complex molecules or convert biomass into fuels and other chemicals can inadvertently or intentionally produce a range of smaller, more functionalized molecules. This section explores two such pathways: the hydrocracking of polycyclic aromatic hydrocarbons and the formation as a byproduct during hydrothermal carbonization.

Hydrocracking of Polycyclic Aromatic Hydrocarbons to Ethylbiphenyl

Hydrocracking is a crucial refining process used to convert heavy, high-boiling petroleum fractions and other complex feedstocks like coal tar into more valuable, lighter products such as gasoline, kerosene, and diesel. rsc.org The process involves cracking large molecules in the presence of a catalyst and high-pressure hydrogen. A key challenge in upgrading heavy oils is the efficient conversion of polycyclic aromatic hydrocarbons (PAHs), which are multi-ring structures that are difficult to break down. researchgate.net

Recent research has demonstrated that specific ethylbiphenyl isomers can be selectively produced through the hydrocracking of certain PAHs. For instance, the hydrocracking of anthracene, a three-ring PAH, can yield ethylbiphenyl. researchgate.netacs.org In one study, the use of a NiFe/HZSM-5 catalyst in the presence of supercritical water was found to significantly promote the formation of ethylbiphenyl from anthracene, achieving a yield as high as 34%. researchgate.net The presence of water was observed to enhance the yield, highlighting its role in the reaction mechanism. researchgate.net

The general mechanism of PAH hydrocracking over dual-functional catalysts (containing both metal and acid sites) involves a sequence of reactions. acs.orgresearchgate.net These include the hydrogenation of an aromatic ring, followed by the isomerization and subsequent opening of the resulting naphthenic ring. acs.orgresearchgate.net The reactivity and product distribution are influenced by factors such as the molecular structure of the PAH, the type of catalyst used, and the reaction conditions. acs.org For example, studies on naphthalene (B1677914) and phenanthrene (B1679779) hydrocracking over a presulfided NiW/USY zeolite catalyst have provided detailed kinetic models, showing that hydrogenation is favored at terminal aromatic rings. acs.org Zeolite catalysts, particularly Y-type and ZSM-5, are widely used due to their acidic properties and shape selectivity, which can direct the reaction towards desired products. globalauthorid.commdpi.com

Table 1: Research Findings on Hydrocracking of Anthracene to Ethylbiphenyl

| Feedstock | Catalyst | Reaction Medium | Key Product | Max. Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthracene | NiFe/HZSM-5 | Supercritical Water | Ethylbiphenyl | 34 | researchgate.net |

| Anthracene | NiW/USY zeolite | Cyclohexane | Various hydrocracked products | Not specified | acs.org |

Byproduct Formation in Hydrothermal Carbonization Processes

Hydrothermal carbonization (HTC) is a thermochemical process that converts wet biomass into a carbon-rich solid material known as hydrochar. mdpi.comieabioenergy.com The process mimics the natural formation of coal, using elevated temperatures (typically 180–250°C) and pressure in the presence of water. ieabioenergy.comnih.gov Besides the primary hydrochar product, the process generates a liquid phase containing various water-soluble organic compounds. mdpi.com

The composition of these organic byproducts is complex and depends heavily on the feedstock material and the specific HTC process conditions, such as temperature and reaction time. plos.org Research into the byproducts from the HTC of various biomass sources, including sugarcane bagasse and its components like lignin (B12514952) and cellulose, has identified a wide array of compounds. nih.govplos.org

In a comparative study on the HTC of sugarcane bagasse, new compound structures were observed in the liquid byproduct when the reaction temperature was raised to 250°C. nih.govplos.org Among these newly formed compounds was 4-ethylbiphenyl, an isomer of this compound. nih.govplos.org The formation of such aromatic hydrocarbons is attributed to the complex series of reactions occurring during HTC, which include hydrolysis, dehydration, decarboxylation, and polymerization of the initial biomass components. mdpi.com Lignin, a major component of sugarcane bagasse, is a cross-linked polymer of phenolic monomers and is a likely precursor to the formation of phenolic and other aromatic compounds identified in the HTC process water. plos.orgresearchgate.net

Table 2: Formation of Ethylbiphenyl Isomers in Hydrothermal Carbonization

| Feedstock | Process | Temperature (°C) | Key Aromatic Byproduct | Reference |

|---|---|---|---|---|

| Sugarcane Bagasse | Hydrothermal Carbonization (HTC) | 250 | 4-Ethylbiphenyl | nih.govplos.org |

Advanced Spectroscopic and Chromatographic Characterization in Research Methodologies

Chromatographic Separation and Purification Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds, including 3-Ethylbiphenyl. These methods exploit differences in the physical and chemical properties of compounds, such as volatility, polarity, and molecular interactions, to achieve effective separation from complex mixtures.

High-Resolution Gas Chromatography for Isomeric Distributions

High-Resolution Gas Chromatography (HRGC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool for the separation and identification of volatile organic compounds, including structural isomers like those found within the ethylbiphenyl family researchgate.net. This technique is particularly valuable for analyzing complex mixtures and determining the purity of synthesized compounds.

For this compound, gas chromatography is routinely employed to ascertain its purity, with commercial samples frequently reported to be greater than 98.0% pure by GC analysis fishersci.catcichemicals.com. The retention behavior of this compound in GC systems is characterized by specific Kovats Retention Indices, which are standardized values indicative of a compound's elution time relative to a series of n-alkanes on a given stationary phase nih.gov. For instance, PubChem lists Kovats Retention Indices for this compound as 1628, 1621, and 1633 on semi-standard non-polar columns, and 2190 and 2234 on standard polar columns nih.gov. These indices serve as critical data points for confirming the identity of this compound in analytical samples.

The ability of GC-MS to differentiate between various ethylbiphenyl isomers has been demonstrated in studies analyzing environmental samples, such as petroleum extracts, where different isomeric distributions can provide insights into the sample's origin or thermal maturity researchgate.net. Furthermore, advanced liquid chromatography techniques, such as UHPLC utilizing biphenyl (B1667301) bonded phases, offer unique selectivity for aromatic and moderately polar analytes, leading to enhanced resolution of structural isomers, particularly when methanol (B129727) is used in the mobile phase thermofisher.com. This principle of leveraging specific stationary phase chemistry applies to high-resolution separation challenges across chromatographic disciplines.

Table 1: Gas Chromatography Retention Data for this compound

| Property | Value | Source |

| Purity (by GC) | ≥98.0% | fishersci.catcichemicals.com |

| Kovats Retention Index (Semi-standard non-polar) | 1628, 1621, 1633 | nih.gov |

| Kovats Retention Index (Standard polar) | 2190, 2234 | nih.gov |

Column Chromatography for Compound Isolation

Column chromatography, particularly in its flash chromatography variant, is a fundamental technique for the purification and isolation of organic compounds, including this compound and its derivatives, after synthetic reactions acs.orgrsc.orgrsc.orgrsc.orgrsc.orgwiley-vch.demdpi.comsemanticscholar.orgsilicycle.com. This method is based on the differential adsorption and desorption of compounds onto a stationary phase, typically silica (B1680970) gel, as they are transported by a mobile phase silicycle.com.

The purification process often involves packing a column with silica gel and then eluting the crude reaction mixture with a carefully chosen solvent system silicycle.com. Common solvent systems for the isolation of biphenyls and related compounds are mixtures of non-polar solvents like petroleum ether or hexane (B92381) with more polar solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) acs.orgrsc.orgrsc.orgrsc.orgrsc.orgwiley-vch.demdpi.comsemanticscholar.org. The precise ratio of these solvents is optimized to achieve the best separation between the desired compound and any impurities or unreacted starting materials silicycle.com. For example, the purification of various biphenyl-containing compounds has been successfully achieved using silica gel column chromatography with eluents such as 10% ethyl acetate in petroleum ether or varying ratios of hexane/ethyl acetate acs.orgwiley-vch.demdpi.comsemanticscholar.org. This technique is essential for obtaining pure samples of this compound for further characterization or application.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and widely used analytical technique in organic synthesis laboratories for monitoring the progress of reactions and assessing the purity of compounds acs.orgrsc.orgrsc.orgrsc.orgrsc.orgwiley-vch.deheteroletters.orginterchim.comgla.ac.ukljmu.ac.ukeurjchem.comwsu.edunih.govgre.ac.uk. For the synthesis of this compound or its precursors, TLC on silica gel plates provides real-time feedback on the conversion of starting materials to products.

In practice, small aliquots of the reaction mixture are spotted onto a silica gel TLC plate, which is then developed in a suitable solvent system wsu.edu. The separated components appear as spots, which can be visualized under ultraviolet (UV) light (typically at 254 nm) or by treating the plate with a chemical stain, such as potassium permanganate (B83412) (KMnO₄) solution acs.orgheteroletters.orginterchim.comwsu.edunih.gov. The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used to infer its identity silicycle.comwsu.edu. By observing the disappearance of starting material spots and the appearance of new product spots over time, chemists can determine the completion of a reaction acs.orgrsc.orgrsc.orgrsc.orgrsc.orgwiley-vch.deheteroletters.orgeurjchem.com. Furthermore, TLC results are often used to guide the development of larger-scale purification methods, such as column chromatography, by helping to identify effective solvent systems silicycle.com.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive technique for elucidating the precise three-dimensional crystal and molecular structure of solid compounds, providing detailed information on atomic positions, bond lengths, bond angles, and molecular packing tandfonline.comlsu.eduacs.org. While direct X-ray diffraction data for this compound itself in the solid state is not extensively documented in general literature, the technique has been successfully applied to closely related ethylbiphenyl derivatives, demonstrating its utility for this class of compounds.

A notable example is the determination of the crystal structure of 3-[4-(4'-ethylbiphenyl)]-1-propene, a mesogenic alkene monomer tandfonline.comresearchgate.net. This compound, structurally similar to this compound with an additional substituent, was analyzed by X-ray diffraction at 293(2) K tandfonline.com. The study revealed that the compound crystallizes in a noncentrosymmetric monoclinic system, belonging to the space group Pc, with two molecules per unit cell tandfonline.com. The determined cell parameters were:

a = 13.90(5) Å

b = 5.75(1) Å

c = 9.54(5) Å

β = 116.1(3)° tandfonline.com

The refinement of the structure yielded an R-factor of 0.0554, indicating a good fit between the experimental data and the structural model tandfonline.com. This analysis further showed that both phenyl rings within the molecule adopt boat conformations and are nearly coplanar tandfonline.com. The molecules were observed to form a smectic-like layer structure in the crystalline state, providing insights into their solid-state organization tandfonline.com. Such detailed structural insights obtained from XRD are invaluable for understanding the conformational preferences, intermolecular interactions, and macroscopic properties of biphenyl derivatives like this compound.

Table 2: Crystal Data for 3-[4-(4'-Ethylbiphenyl)]-1-propene (from X-ray Diffraction)

| Property | Value | Source |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | Pc | tandfonline.com |

| Molecules per Cell | 2 | tandfonline.com |

| Cell Parameter 'a' | 13.90(5) Å | tandfonline.com |

| Cell Parameter 'b' | 5.75(1) Å | tandfonline.com |

| Cell Parameter 'c' | 9.54(5) Å | tandfonline.com |

| Cell Parameter 'β' | 116.1(3)° | tandfonline.com |

| R-factor | 0.0554 | tandfonline.com |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry Optimizations

Computational methods are employed to determine the most stable arrangement of atoms in a molecule and to understand the distribution of its electrons.

Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are widely utilized computational techniques for investigating the electronic structure and optimizing the molecular geometry of organic compounds, including 3-Ethylbiphenyl. Geometry optimization, a core aspect of these calculations, aims to identify the minimum energy arrangement of atoms by systematically adjusting their positions on the potential energy surface until the forces on all atoms are negligible researchgate.netresearchgate.net. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its most stable ground state conformation.

The choice of exchange-correlation functional within DFT (e.g., B3LYP, often applied to biphenyl (B1667301) derivatives) and the basis set (a set of mathematical functions used to describe the electronic wavefunctions) significantly influence the accuracy of the results researchgate.netresearchgate.nettandfonline.comnih.gov. Beyond structural parameters, these methods also provide crucial information about the molecule's electronic properties, including the energies and spatial distributions of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a fundamental descriptor related to a molecule's reactivity and electronic transitions nih.govrsc.org.

Biphenyl and its derivatives exhibit conformational flexibility primarily due to the rotation around the single carbon-carbon bond connecting the two phenyl rings nih.govwestmont.eduacs.orgchemistryviews.orgic.ac.uk. For unsubstituted biphenyl, the gas-phase ground state is known to be non-planar, with a dihedral angle between the two phenyl rings typically around 45° researchgate.netnih.govwestmont.eduic.ac.uk. This twisted conformation arises from a balance between steric repulsion of ortho-hydrogens and electronic conjugation effects researchgate.netwestmont.eduic.ac.uk.

In this compound, the presence of an ethyl group at the meta-position (position 3) introduces additional steric and electronic factors that would influence this inter-ring dihedral angle and the associated rotational barrier. Computational methods, specifically by performing potential energy surface scans where the inter-ring dihedral angle is systematically varied while other geometric parameters are optimized, can map the energy profile of this rotation. This allows for the identification of stable conformational isomers (local energy minima) and the transition states (energy maxima) connecting them nih.govacs.org. Furthermore, the ethyl group itself possesses internal rotational degrees of freedom (e.g., rotation around the C-C bond connecting the ethyl group to the phenyl ring), which would also be subject to conformational analysis to determine its preferred orientations and rotational barriers chemscene.comtandfonline.comnih.gov. Understanding these energy barriers is crucial for predicting the molecule's dynamic behavior and flexibility at various temperatures nih.govacs.org.

Spectroscopic Property Prediction and Interpretation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational approach for predicting the electronic absorption (UV-Vis), fluorescence, and phosphorescence spectra of organic molecules nih.govrsc.orgtandfonline.comstanford.eduresearchgate.netresearchgate.net. For this compound, TD-DFT calculations would predict the wavelengths (λmax) and intensities (oscillator strengths) of its electronic transitions, which are typically π-π* transitions characteristic of aromatic systems nih.govrsc.orgic.ac.ukresearchgate.netoup.com.

These predictions provide insights into the nature of the molecule's excited states, including the energies of the singlet (S1) and triplet (T1) states, and the character of the electronic excitations (e.g., localized within a phenyl ring or delocalized across the biphenyl system, or involving charge transfer) nih.govic.ac.uk. The ethyl substituent can subtly influence the electronic structure and conjugation of the biphenyl core, potentially leading to shifts in absorption and emission wavelengths compared to unsubstituted biphenyl oup.com. For instance, changes in the inter-ring dihedral angle due to conformational flexibility can directly affect the extent of π-conjugation and, consequently, the UV-Vis absorption spectrum tandfonline.comoup.com.

Comparing the theoretically predicted vibrational spectra with any available experimental IR and Raman data is crucial for validating the accuracy of the computational model and for unambiguous assignment of observed spectral peaks tandfonline.comstanford.edunih.govkoreascience.kr. Furthermore, vibrational analysis is routinely performed after geometry optimization to confirm whether the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) or a transition state (characterized by one imaginary frequency) researchgate.net.

Mechanistic Elucidation through Computational Reaction Path Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying key intermediates and transition states. While specific reaction mechanisms for this compound are not detailed in the provided search results, the general methodology is well-established for organic compounds.

Computational reaction path analysis involves locating transition states, which are saddle points on the potential energy surface representing the highest energy point along a reaction pathway between reactants and products researchgate.net. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm the connectivity between a transition state and the corresponding reactants and products researchgate.net. For this compound, such analyses could be applied to study various types of reactions, including:

Electrophilic Aromatic Substitution (EAS): Investigating the regioselectivity of substitution reactions on the phenyl rings, considering the activating and directing effects of the ethyl group.

Reactions involving the ethyl substituent: Studying oxidation, functionalization, or cleavage reactions of the ethyl group.

Coupling reactions: Analyzing the mechanisms of reactions where this compound acts as a coupling partner.

These computational studies provide critical thermodynamic and kinetic parameters, such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. These parameters are vital for predicting reaction rates, understanding reaction selectivity, and guiding synthetic strategies nih.govresearchgate.net.

Transition State Characterization and Energy Barriers

The characterization of transition states (TS) and the determination of energy barriers are fundamental to understanding chemical reactivity and predicting reaction rates arxiv.orgmit.edu. A transition state represents a critical bottleneck in chemical transformations, existing as a first-order saddle point on the potential energy surface of atomic systems arxiv.orgmit.edu. The energy barrier is typically defined as the energy difference between the reaction complex and the transition state joaquinbarroso.com. However, it is important to note that the transition state is not always located at the highest energy point, and in some cases, a "submerged" barrier can occur where the transition state's relative energy is negative with respect to the reaction complex, potentially leading to negative activation energies joaquinbarroso.com.

Traditional quantum chemistry methods, such as Density Functional Theory (DFT), are widely employed for calculating transition states and associated energy barriers mit.edu. However, these calculations can be computationally intensive, often requiring significant computing power and time, especially for larger chemical systems mit.edu. To validate the truthfulness of a calculated transition state, an Intrinsic Reaction Coordinate (IRC) calculation is often performed, and a true transition state must exhibit exactly one imaginary frequency arxiv.orgjoaquinbarroso.com. Recent advancements, particularly in machine learning (ML) and graph neural network (GNN) potentials, are being developed to rapidly identify and predict transition state geometries, significantly reducing the computational cost associated with ab-initio potential energy surface evaluations arxiv.orgmit.educhemrxiv.org. These advanced methods aim to accelerate routine computational chemistry tasks and improve the accuracy of reaction property predictions arxiv.orgchemrxiv.org.

Role of Intermediates and Catalytic Cycles

While specific computational details on the intermediates and catalytic cycles for the synthesis or reactions of this compound itself are not explicitly available in the provided search results, it is known that this compound can be a product of catalytic cross-coupling reactions, such as nickel-catalyzed decarbonylative alkylation of aroyl fluorides acs.org. The formation of such compounds invariably involves a series of intermediates and proceeds through defined catalytic cycles, which are amenable to investigation using the aforementioned computational methodologies.

Molecular Properties Related to Materials Science

The molecular structure of this compound, with its biphenyl core and ethyl substituent, suggests its potential relevance in materials science, particularly in the context of liquid crystalline materials and their optical properties.

Studies on Electron Polarizability and Anisotropy

Electron polarizability and its anisotropy are critical molecular properties that influence the optical and dielectric behavior of materials. Theoretical studies have explored the impact of alkyl substituents on the electron polarizability of compounds, observing an increase in isotropic polarizability with the introduction of such groups mdpi.com. However, the polarizability anisotropy tends to remain consistent across compounds with similar core structures, even with alkyl substitutions mdpi.com.

For compounds related to biphenyls, such as p-n-alkyl-p'-cyanobiphenyls, polarizabilities have been calculated using established formulas like Vuks and Neugebauer's relations, allowing for the determination of molecular polarizability anisotropy researchgate.net. The elongated and somewhat rigid structure of biphenyl derivatives, like this compound, contributes to their anisotropic polarizability, which is a key characteristic for applications in optoelectronics and display technologies. Although direct studies quantifying the electron polarizability and anisotropy of this compound were not specifically found, its structural features suggest it would exhibit such properties, making it a candidate for studies in this area.

Predictive Models for Liquid Crystal Behavior

Predictive models are essential for the rational design of new materials with desired properties, including liquid crystal behavior. Compounds with rigid, elongated aromatic cores, such as biphenyls and sexiphenyls, are known for their ability to form temperature-stable nematic liquid crystalline phases with highly anisotropic properties mdpi.comresearchgate.net. The incorporation of alkyl terminals and lateral substitutions in these structures can significantly influence their phase transition temperatures, often lowering them to more practical ranges for experimental investigation and application mdpi.comresearchgate.net.

The existence of mesogenic (liquid crystalline) ethylbiphenyl derivatives has been noted in the literature, indicating the potential for this compound or its close analogs to exhibit liquid crystalline properties nbu.ac.in. Computational models, including mobile automata models, are also utilized to simulate and understand the complex behavior of liquid crystal phases, such as the dynamics of cholesteric fingers researchgate.net. While detailed predictive models specifically for this compound's liquid crystal behavior were not identified, the general principles and computational approaches used for related biphenyl-based liquid crystals are directly applicable to understanding and potentially predicting its mesomorphic properties.

Advanced Computational Methodologies

The field of computational chemistry is continuously evolving, with advanced methodologies being developed to overcome the limitations of traditional approaches and to enable more efficient and accurate predictions of chemical phenomena. These advancements are crucial for accelerating discovery and design in various areas, including materials science and reaction mechanisms dut.ac.zauni-saarland.de.

One significant area of advancement is the integration of machine learning (ML) with quantum mechanical calculations arxiv.orgmit.educhemrxiv.org. ML models, particularly those employing graph neural networks (GNNs), are being developed to rapidly predict transition state geometries and reaction properties, which traditionally require computationally expensive ab-initio methods like Density Functional Theory (DFT) arxiv.orgmit.educhemrxiv.org. These models aim to provide accurate predictions ahead of experimental work and to reduce the computational bottleneck in areas like computational catalyst and reaction discovery mit.educhemrxiv.org.

Furthermore, computational chemistry methods, including DFT, remain fundamental for gaining a deep understanding of reaction mechanisms, identifying active sites in catalysts, and elucidating the interactions between reactants and catalysts mdpi.com. This allows researchers to predict catalytic reaction outcomes and optimize catalyst performance mdpi.com. The combination of these advanced computational methodologies—from high-throughput screening enabled by ML to detailed mechanistic insights from DFT—provides a powerful toolkit for exploring the properties and reactivity of compounds like this compound and for designing new materials with tailored characteristics.

Table 1: Advanced Computational Methodologies and Their Applications

| Methodology/Technique | Primary Application | Advantages |

| Density Functional Theory (DFT) | Calculation of transition states, energy barriers, reaction mechanisms, catalytic active sites. | Provides detailed quantum mechanical insights into electronic structure and reactivity. mit.edumdpi.com |

| Machine Learning (ML) Models | Rapid prediction of transition state geometries, energy barriers, and reaction properties. | Significantly reduces computational cost compared to traditional QM methods; enables high-throughput screening. arxiv.orgmit.educhemrxiv.org |

| Graph Neural Network (GNN) Potentials | Accelerating transition state searches on potential energy surfaces. | Improves efficiency of ab-initio potential energy surface evaluations. arxiv.org |

| Predictive Models for Liquid Crystal Behavior | Designing materials with desired liquid crystalline properties; understanding phase transitions. | Facilitates rational design of new liquid crystalline compounds by correlating structure with macroscopic behavior. mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies and Biological Relevance

Enzyme Inhibition Studies

The ethylbiphenyl side chain has demonstrated significant utility in developing potent inhibitors for enzymes involved in lipid metabolism, notably Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme responsible for the degradation of various bioactive lipid amides, including the endocannabinoid anandamide (B1667382) (PubChem CID: 5281969) and oleamide (B13806) (PubChem CID: 5283387). Inhibition of FAAH leads to increased endogenous levels of these lipid messengers, thereby prolonging their physiological effects Current time information in Houston, TX, US.uni.lu.

Research into α-keto oxazole (B20620) inhibitors of FAAH has identified specific compounds featuring an ethylbiphenyl side chain as exceptionally potent. For instance, compound 11j, an α-keto oxazole inhibitor incorporating an ethylbiphenyl side chain, was established as a highly potent FAAH inhibitor with a Kᵢ value of 750 pM Current time information in Houston, TX, US.nih.govnih.govuni.luguidetopharmacology.org. This demonstrates the significant contribution of the ethylbiphenyl moiety to the inhibitory potency against FAAH.

Table 1: Potency of Key FAAH Inhibitors

| Compound | Structural Feature | Kᵢ (pM) | PubChem CID (or Description) |

| OL-135 (2b) | - | - | 10427006 uni.lu |

| 5hh | 3-Cl-Ph aryl replacement | 900 | (Derivative of OL-135) |

| 11j | Ethylbiphenyl side chain | 750 | (α-keto oxazole inhibitor with ethylbiphenyl side chain) |

| 12p | 6-position S substitution | 3000 | (Derivative of OL-135) |

| 13d | 2-position OH substitution | 8000 | (Derivative of OL-135) |

Systematic Structure-Activity Relationship (SAR) studies have explored various modifications to the C2 acyl side chain of α-keto oxazole FAAH inhibitors, including aryl replacements and conformationally restricted side chains. These studies revealed that the incorporation of certain aryl groups, such as 3-chlorophenyl (in compound 5hh), led to a five-fold increase in potency compared to the parent compound OL-135 (2b) (PubChem CID: 10427006), achieving a Kᵢ of 900 pM Current time information in Houston, TX, US.nih.govguidetopharmacology.org. The ethylbiphenyl side chain, as seen in compound 11j, further improved potency to 750 pM Current time information in Houston, TX, US.nih.govguidetopharmacology.org.

Further investigations involved the introduction of heteroatoms (O, NMe, S), electron-withdrawing groups (SO, SO₂), and hydroxyl substitutions within the linking side chain. While many of these modifications typically resulted in a loss of potency, certain positions were more tolerant. For example, a sulfur atom at the 6-position (compound 12p) maintained high potency (Kᵢ = 3 nM), and a hydroxyl group at the 2-position (compound 13d) also yielded an effective inhibitor (Kᵢ = 8 nM), comparable to the parent compound Current time information in Houston, TX, US.nih.govnih.govguidetopharmacology.org. These findings underscore the critical role of the C2 acyl side chain in FAAH inhibitor potency and selectivity Current time information in Houston, TX, US.nih.govguidetopharmacology.org. Proteome-wide screening confirmed the high selectivity of these inhibitors for FAAH over other mammalian serine proteases Current time information in Houston, TX, US.nih.govnih.govguidetopharmacology.org.

Receptor Agonist and Antagonist Development

The ethylbiphenyl moiety has also been incorporated into compounds designed to interact with G protein-coupled receptors (GPCRs), specifically the orphan GPR88 receptor.

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a brain region crucial for motor function and cognition nih.govwikidoc.orgebiohippo.commedchemexpress.com. Due to the lack of endogenous and synthetic ligands, its signal transduction pathway and receptor functions have been largely unknown nih.govwikidoc.orgebiohippo.commedchemexpress.com. The synthesis and characterization of selective GPR88 agonists are essential for elucidating its biological role nih.govwikidoc.org.

One such ligand, 2-PCCA, has been reported as a GPR88 agonist nih.govwikidoc.orgebiohippo.comfishersci.ca. Derivatives of 2-PCCA have been synthesized, including compound 4c, which is (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(4′-ethylbiphenyl-4-yl)amide Dihydrochloride nih.govwikidoc.org. This compound, containing a 4′-ethylbiphenyl-4-yl moiety, was synthesized as a 1:1 diastereomeric mixture and characterized, demonstrating the incorporation of the ethylbiphenyl group into GPR88 receptor ligands nih.govwikidoc.org. The (1R,2R)-isomer of 2-PCCA (ChEBI: 197393) has been functionally characterized as a potent GPR88 receptor agonist medchemexpress.comebi.ac.uk.

The synthesis and characterization of pure diastereomers of GPR88 ligands, such as 2-PCCA, have been undertaken to understand the stereochemical influence on their biological activity nih.govwikidoc.orgebiohippo.comfishersci.ca. Functional characterization of these pure diastereomers in cell-based assays has provided insights into their interaction with the GPR88 receptor nih.govwikidoc.orgebiohippo.comfishersci.ca. For instance, (1R,2R)-2-PCCA hydrochloride is a potent GPR88 receptor agonist ebi.ac.uk. Recent cryo-electron microscopy (cryo-EM) structures of the human GPR88-Gi1 signaling complex with (1R,2R)-2-PCCA have revealed that this agonist acts as an allosteric modulator, binding to a pocket formed by the cytoplasmic ends of transmembrane segments 5, 6, and the C-terminus of the Gi1 α5 helix wikipedia.org. These structural insights, combined with mutagenesis studies, provide a framework for understanding the ligand binding, activation, and signaling mechanisms of GPR88, emphasizing the importance of stereochemistry in ligand-receptor interactions wikipedia.org.

Neurological and Neurodegenerative Disease Research

The involvement of 3-Ethylbiphenyl and compounds containing its moiety in neurological and neurodegenerative disease research stems from their interactions with key biological targets in the central nervous system.

FAAH, an enzyme whose inhibition is potently achieved by compounds with ethylbiphenyl side chains (e.g., compound 11j), is intimately involved in regulating neuromodulating fatty acid amides like anandamide Current time information in Houston, TX, US.uni.lu. The central nervous system distribution of FAAH suggests its role in degrading these neuromodulators at their sites of action Current time information in Houston, TX, US.uni.lu. Consequently, FAAH inhibition has clinical relevance for various conditions, including anxiety, epilepsy, and Alzheimer's disease, as well as other neurodegenerative disorders, by enhancing endocannabinoid signaling Current time information in Houston, TX, US.uni.lu.

GPR88, another target for ligands incorporating the ethylbiphenyl moiety, is highly expressed in the striatum and has been implicated in psychiatric disorders and the regulation of striatal functions nih.govwikidoc.orgebiohippo.commedchemexpress.comfishersci.ca. Studies involving GPR88 knockout mice have revealed phenotypes associated with schizophrenia, such as disrupted prepulse inhibition of the startle response, and exhibited D₂ receptor hypersensitivity nih.govwikidoc.orgebiohippo.comfishersci.ca. These mice also showed increased locomotion, impaired motor coordination, and deficits in cue-based learning nih.govwikidoc.org. Re-expression of GPR88 normalized these behavioral impairments, suggesting that GPR88 dysfunction may contribute to abnormal behaviors observed in neurological and psychiatric diseases nih.govwikidoc.orgebiohippo.comfishersci.ca. This positions GPR88 as a promising drug target for treating basal ganglia-associated disorders nih.govwikidoc.orgfishersci.ca. Furthermore, GPR88 has been shown to blunt the signaling of opioid receptors and other striatal GPCRs, suggesting a broader buffering role in GPCR signaling within the brain nih.gov.

While this compound itself is a basic building block, its significance in neurological and neurodegenerative research is primarily through its incorporation into more complex molecules that modulate FAAH and GPR88, thereby influencing pathways relevant to these conditions.

Applications in Advanced Materials Science Research

Liquid Crystalline Systems Incorporating 3-Ethylbiphenyl Derivatives

The biphenyl (B1667301) moiety is a fundamental building block in the design of calamitic (rod-shaped) liquid crystals. The introduction of an ethyl group at the 3-position can significantly modify the mesomorphic properties, leading to materials with tailored phase behavior and electro-optical characteristics.

Phase Behavior and Thermal Transitions in Mesogenic Compounds

The phase behavior of liquid crystals is highly sensitive to molecular geometry. mdpi.com Slight modifications to the molecular structure can lead to substantial shifts in the type of mesophase observed and the temperatures at which transitions occur. mdpi.com For liquid crystals based on biphenyl derivatives, the introduction of a lateral alkyl chain, such as the ethyl group in this compound, can influence the stability and temperature range of the mesophases. mdpi.com

The biphenyl core itself enhances molecular flexibility through the rotation of the phenyl rings, which affects the physical and thermal properties of the resulting mesophases. mdpi.com The stability of these phases is often correlated with the length of terminal alkoxy chains attached to the biphenyl structure. semanticscholar.org Research on various biphenyl azomethine/ester homologous series has shown that all prepared derivatives can exhibit high thermal stability and wide temperature ranges for the nematic phase. mdpi.comsemanticscholar.org The investigation of mesophase behavior is typically carried out using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). semanticscholar.orguniv-lille.fr These methods allow for the precise determination of phase transition temperatures and the identification of different liquid crystal textures. univ-lille.frresearchgate.net

Table 1: Illustrative Phase Transition Temperatures of Biphenyl-Based Liquid Crystal Derivatives This table presents example data for analogous compounds to demonstrate typical phase transition behavior.

| Compound | Transition | Onset Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| I10 | Melting | 108.6 | 98.4 |

| Nematic-Isotropic | 258.2 | 1.1 | |

| Bc5CT mdpi.com | Crystal-Nematic | 208.4 | - |

Electro-Optical Properties and Birefringence Enhancement

The electro-optical properties of liquid crystals are paramount for their application in display technologies and photonic devices. researchgate.netnycu.edu.tw A key property is birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. ijirset.com Molecules with long conjugated π-electron systems, such as those containing biphenyl rings, are known to exhibit high birefringence. mdpi.com

The introduction of specific functional groups can further enhance these properties. For example, the incorporation of a polar group is necessary to allow the molecules to be reoriented by an electric field. mdpi.com The applied electric field can modify the order parameter of the liquid crystal, leading to changes in birefringence. 2physics.com Research on biphenyl liquid crystal diluters has shown that it is possible to achieve high birefringence values, in the range of 0.32-0.37, which is of great interest for optical phase modulators and other photonic devices. researchgate.net The molecular polarizability and dipole moments are crucial parameters that characterize the intermolecular interactions governing these properties. mdpi.com

Molecular Design Principles for Nematic Phase Stability

The nematic phase is the most widely utilized liquid crystal phase, and ensuring its stability over a broad temperature range is a primary goal in molecular design. nih.gov The design of molecules for stable nematic phases often involves creating a rigid core with flexible terminal chains. researchgate.net The biphenyl unit is a common component of the rigid mesogenic core. researchgate.net

Several molecular design strategies are employed to control nematic phase stability:

Core Structure: Introducing flexible bridging structures into the biphenyl core can increase phase-transition entropies, which helps in lowering the temperature range of the nematic phase. researchgate.net

Terminal Groups: The length and nature of terminal alkyl or alkoxy chains significantly influence mesophase stability. semanticscholar.org Increasing chain length can affect the stacking of aromatic rings and the aggregation of the chains, which in turn modulates the stability. semanticscholar.org

Lateral Substituents: The addition of a lateral group, such as the ethyl group in a this compound derivative, can disrupt molecular packing. This disruption can lower melting points and suppress the formation of more ordered smectic phases, thereby broadening the nematic range.

Computational methods, such as density functional theory (DFT), are often used to substantiate experimental findings and to predict properties like dipole moments and polarizability, which are key to understanding and improving nematic phase stability. semanticscholar.org

Thermal Properties of Molecular Crystals

The study of the thermal properties of molecular crystals, including those derived from this compound, is crucial for understanding their stability, phase transitions, and potential applications in areas like thermal management and actuators.

Thermosalient Transitions and Colossal Thermal Expansion

A fascinating phenomenon observed in some dynamic molecular crystals is the thermosalient (TS) effect, where a crystal, upon heating, can jump or shatter due to a rapid structural phase transition. nih.gov This effect is often preceded by a strong and anomalous thermal expansion of the crystal lattice. nih.govresearchgate.net

In one studied thermosalient material, an irreversible transition is accompanied by an exceedingly strong and anisotropic thermal expansion. nih.gov The unit cell exhibits strong positive thermal expansion (PTE) along two axes, with coefficients αa = 225.9 × 10⁻⁶ K⁻¹ and αb = 238.8 × 10⁻⁶ K⁻¹, alongside a colossal negative thermal expansion (NTE) along the third axis, with αc = -290.0 × 10⁻⁶ K⁻¹. nih.govresearchgate.net This NTE value is among the largest observed for an organic compound. nih.gov The crystal explosion is understood as a sudden release of latent strain that accumulates during this anisotropic expansion. nih.govresearchgate.net

The temperatures at which these transitions occur can be sensitive to isotopic substitution, such as deuteration. nih.gov This suggests that the mechanical response of such materials could potentially be tuned for specific applications in energy transduction devices. nih.gov While this phenomenon is of significant interest, specific studies detailing thermosalient effects in crystals of this compound derivatives are not prominent in the literature. However, the principles derived from other organic molecular crystals provide a framework for future investigations into the dynamic thermal behavior of this compound-based materials.

Table 2: Thermal Expansion Coefficients for a Thermosalient Molecular Crystal (IMACET) nih.gov

| Axis | Thermal Expansion Coefficient (α) |

|---|---|

| a-axis | 225.9 × 10⁻⁶ K⁻¹ |

| b-axis | 238.8 × 10⁻⁶ K⁻¹ |

Environmental Research and Fate Studies

Detection and Quantification in Environmental Matrices

The detection and quantification of organic compounds like 3-Ethylbiphenyl in various environmental matrices are crucial for understanding their distribution and potential impact. While specific, detailed quantification data for this compound in all environmental matrices can be limited, broader studies on biphenyl (B1667301) derivatives provide insights into its potential presence and analytical approaches.

Air Particle Matter (PM10) in Indoor and Outdoor Environments

Direct quantification data for this compound in indoor and outdoor air particulate matter (PM10) is not extensively documented in available research. However, related biphenyl-containing compounds, such as liquid crystal monomers (LCMs), which often feature a diphenyl backbone, have been detected and quantified in PM10 samples from both indoor and outdoor environments scies.orgresearchgate.net. These studies highlight that semi-volatile organic compounds (SVOCs), including biphenyl derivatives, can adsorb to particulate matter and be transported through the air scies.org. The presence of such compounds in PM10 underscores the potential for this compound to also be present, necessitating further targeted research for its specific detection and quantification in air.

Water and Sediment Analysis

"Ethyl biphenyl" (without specifying the isomer) has been detected, though not always quantifiable, in surface-water sampling sites, such as those in the Las Vegas Valley, Nevada usgs.gov. Furthermore, biphenyl structures with two additional carbon atoms, which include ethyl biphenyl isomers, have been identified in waters originating from hydraulic fracturing production in the Marcellus and Bakken shale regions umn.edu. This indicates the presence of ethylbiphenyl compounds in aquatic environments.

In terms of sediment analysis, while specific data for this compound is scarce, liquid crystal monomers (LCMs), which are structurally related biphenyl derivatives, have been successfully detected and quantified in sediment samples from various areas, including rivers near manufacturers and e-waste recycling sites threerunwaysystem.comresearchgate.net. The analytical methods developed for LCMs in sediments demonstrate the feasibility of quantifying biphenyl-based compounds in these matrices researchgate.net. The use of a novel 2D Cd(II)-MOF synthesized from 1,1'-ethylbiphenyl-3,3',5,5'-tetracarboxylic acid for sensing environmental contaminants in water also suggests the analytical utility of ethylbiphenyl derivatives in environmental monitoring nih.govresearchgate.net.

Environmental Fate and Transport Modeling

Understanding the environmental fate and transport of chemical compounds like this compound is crucial for chemical risk assessment. Modeling approaches help predict how these substances move through different environmental compartments and their potential for accumulation.

Multimedia Mass Balance Models for Chemical Risk Assessment

Bioconcentration Potential in Aquatic Organisms

This compound, or its isomer 4-ethylbiphenyl (B1582967), has been studied for its bioconcentration potential in aquatic organisms. The bioconcentration factor (BCF) is a key parameter that indicates the extent to which a chemical accumulates in an organism from water wikipedia.org. Predicted BCF values for 4-ethylbiphenyl (a closely related isomer) vary, with estimates including 205.5 L/kg whole body wet weight (at 25 °C) europa.eu, 678 L/kg wet weight altex.org, and 667 L/kg wet weight altex.org. These values are generally below the bioaccumulation threshold of 2000, suggesting that this compound is not expected to highly bioaccumulate in the food chain europa.eu.

A study on bioconcentration tests in carp (B13450389) included 4-ethylbiphenyl, reporting BCF values on the order of 10^2 to 10^4 nih.gov. The bioconcentration process in fish can be mathematically expressed as a first-order kinetic model, considering uptake from water and elimination processes such as respiration, fecal egestion, metabolic biotransformation, and growth dilution epa.gov.

Table 1: Predicted Bioconcentration Factors (BCF) for Ethylbiphenyl

| Source/Model | BCF Value (L/kg wet weight) | Temperature (°C) | Notes |

| ECHA Dossier europa.eu | 205.5 | 25 | Estimated for "test chemical", not exceeding bioaccumulation threshold of 2000. |

| BCFBAF v3.01 altex.org | 678 | N/A | Regression-based estimate. |

| BCFBAF v3.01 (Experimental Match) altex.org | 667 | N/A | Based on 4-Ethylbiphenyl data. |

| Bioconcentration Tests in Carp nih.gov | 100-10,000 (order of magnitude) | N/A | For 4-ethylbiphenyl, in presence or absence of dispersant. |

Thermal Degradation and Formation in Geochemical Processes

This compound and other alkylbiphenyls are recognized as components found in ancient sediments and crude oils, serving as aromatic biomarkers in geochemical studies scielo.org.cofrontiersin.org. Their distribution and concentration can provide insights into the thermal maturity of organic matter and the depositional environment of source rocks scielo.org.cofrontiersin.org.

Studies have shown that ethylbiphenyl can be formed through geochemical processes. For instance, the hydrocracking of anthracene, a polycyclic aromatic hydrocarbon, can produce ethyl biphenyl (EB) researchgate.net. The addition of water has been observed to significantly increase the yield of ethyl biphenyl in such reactions, reaching up to 34% researchgate.net. This indicates a formation pathway for ethylbiphenyl under specific high-temperature and catalytic conditions relevant to petroleum generation.

The presence of biphenyl series, including their alkyl derivatives, in crude oil samples is systematically analyzed to understand the source of organic matter (e.g., terrestrial higher plants vs. aquatic organisms) and the sedimentary environment (e.g., oxidizing vs. reducing, fresh-brackish water) frontiersin.org. The distribution of these aromatic hydrocarbons and their alkyl derivatives is influenced by the thermal maturation of organic matter scielo.org.co. 4-Ethylbiphenyl itself exhibits moderate thermal stability, which is a relevant property in geochemical contexts cymitquimica.com.

Risk Assessment Methodologies for Human Exposure and Ecological Impact

Risk assessment for chemical compounds like this compound involves a comprehensive evaluation of potential hazards and exposure pathways to determine the likelihood and magnitude of adverse effects on human health and ecosystems. For compounds belonging to the biphenyl class, such assessments typically consider factors such as persistence, bioaccumulation potential, and inherent toxicity ontosight.aicanada.caresearchgate.net. While specific, detailed risk assessment studies focusing solely on this compound are limited in publicly available literature, methodologies applied to similar biphenyl-containing compounds provide a framework for understanding its potential impact.

Methodologies for Ecological Impact Assessment

Characterizing ecological risk involves evaluating environmental behavior, persistence, bioaccumulation, and toxicity, combined with an estimation of exposure to non-human organisms from major release sources canada.ca. For complex substances or those with limited specific data, environmental models and comparisons with similar petroleum mixtures or structural analogs may be utilized canada.ca.

For this compound, its classification includes hazard statements related to aquatic environments, indicating potential acute and chronic toxicity to aquatic organisms nih.gov.

Table 1: GHS Hazard Classifications for this compound (Aggregated from Reported Data)

| Hazard Class & Category | Hazard Statement Code | Description | Reports Indicating Hazard (%) |

| Aquatic Acute 1 | H400 | Very toxic to aquatic life. | 50% nih.gov |

| Aquatic Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects. | 50% nih.gov |

Note: These classifications are based on aggregated GHS information from a subset of reports and indicate potential environmental hazards nih.gov.

The environmental fate of biphenyls, including derivatives like this compound, is influenced by their physical and chemical properties, such as thermal stability and solubility in organic solvents ontosight.ai. Compounds with low water solubility are generally not likely to be highly mobile in the environment, though volatility can contribute to mobility thermofisher.comfishersci.com. The potential for persistence and bioaccumulation is a key consideration for biphenyls ontosight.aicanada.caresearchgate.net.

Methodologies for Human Exposure Assessment

Human health risk assessment typically considers data relevant to estimating non-occupational exposure of the general population, alongside information on health hazards canada.ca. Exposure pathways can include inhalation, direct dermal contact, and incidental ingestion ca.gov. For compounds like this compound, which are part of the broader class of biphenyls, potential concerns identified for the parent compound biphenyl include suggestive evidence for carcinogenicity and kidney toxicity based on animal studies nih.govepa.gov.

Studies on related biphenyl-containing compounds, such as liquid crystal monomers (LCMs) which often share a diphenyl backbone, illustrate the approach to human exposure assessment. These assessments investigate levels in environmental matrices (e.g., air, dust) and estimate daily intake values for different populations (e.g., adults, toddlers) via various routes, primarily inhalation and dust ingestion researchgate.netscies.org.

Table 2: Estimated Median Daily Intake of Total Liquid Crystal Monomers (Σ46LCMs) via Inhalation (Illustrative Data from Related Biphenyl-Containing Compounds)

| Population Group | Exposure Environment | Median Daily Intake (ng/kg BW/day) |

| Adults | Indoors | 0.440 scies.org |

| Adults | Outdoors | 0.0146 scies.org |

| Toddlers | Indoors | 2.27 scies.org |

| Toddlers | Outdoors | 0.0260 scies.org |

Note: This data is illustrative, derived from studies on a group of 46 liquid crystal monomers (LCMs), many of which contain a biphenyl backbone, and highlights potential exposure levels for biphenyl-containing compounds in indoor and outdoor environments scies.org.

Such findings reveal potentially higher exposure doses for vulnerable populations, such as toddlers, particularly in indoor environments, and underscore the significance of exposure routes like inhalation and dust ingestion for biphenyl-containing substances researchgate.netscies.org.

Detailed Research Findings and Data Limitations

While general hazard classifications and insights from structurally similar compounds are available, comprehensive, compound-specific toxicological and ecotoxicological data for this compound that would enable a full quantitative risk assessment are not extensively detailed in the public domain ontosight.aicanada.caresearchgate.netnih.gov. The available information suggests that, like other biphenyls, this compound warrants continued monitoring due to its potential for persistence, bioaccumulation, and toxicity ontosight.airesearchgate.netnih.gov. Future research is needed to investigate its global contamination trends, environmental behavior, specific toxic effects, and human exposure pathways to enable a more accurate and complete risk assessment researchgate.net.

Emerging Research Avenues and Future Directions

Development of Green and Sustainable Synthetic Methodologies

Future research on 3-Ethylbiphenyl is increasingly focused on developing environmentally benign and sustainable synthetic routes. Traditional chemical syntheses often involve harsh conditions, toxic reagents, and significant waste generation. Emerging methodologies aim to mitigate these impacts by employing greener alternatives. For instance, nickel-catalyzed decarbonylative alkylation of aroyl fluorides has been demonstrated as a method to synthesize this compound with a reported yield of 71%. acs.org This approach signifies a move towards more efficient and selective catalytic processes.

Another promising area involves the use of supercritical fluids as reaction media. Studies on the hydrocracking of anthracene, for example, have shown that supercritical water coupled with cracking catalysts can promote the formation of ethyl biphenyl (B1667301), indicating a potential for cleaner production methods and applications in fuel processing. researchgate.net The broader trend in green chemistry, including the use of aqueous media and bio-waste-derived catalysts for synthesizing biaryl derivatives, suggests that similar sustainable strategies could be adapted for this compound, minimizing the environmental footprint of its production. analis.com.my

Integration of Advanced Analytical Techniques for Real-time Monitoring

The precise characterization and real-time monitoring of this compound, both during its synthesis and in its applications, are critical for optimizing processes and ensuring product quality. Advanced analytical techniques are being integrated to achieve this. Nuclear Magnetic Resonance (NMR) spectroscopy has already been utilized for the structural elucidation and purity assessment of this compound. acs.org

Future directions involve the deployment of in-situ and real-time analytical methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), particularly high-resolution variants like GC-Orbitrap-MS, are being developed for the robust determination of related compounds in complex matrices, which could be adapted for this compound to monitor reaction progress or environmental fate. threerunwaysystem.com The development of electrochemical sensors, though currently explored for other organic compounds, presents a potential avenue for rapid and sensitive detection and quantification of this compound in various systems. rsc.org These advancements will enable tighter control over reaction parameters, lead to higher yields, and provide deeper insights into the compound's behavior in different environments.

Multi-Scale Computational Modeling for Complex Systems